N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride
Description
N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c15-8-10-19-12-6-4-11(5-7-12)17-14(18)13-3-1-2-9-16-13;/h4-7,13,16H,1-3,8-10,15H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLYSWOUIGASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC=C(C=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group with an aminoethoxy substituent can be introduced via nucleophilic aromatic substitution reactions.
Amidation: The carboxamide group is introduced through amidation reactions, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide: The free base form without the hydrochloride salt.
4-(2-aminoethoxy)phenyl derivatives: Compounds with similar phenyl groups but different substituents on the piperidine ring.
Piperidine-2-carboxamide derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride is unique due to the specific combination of the aminoethoxyphenyl group and the piperidine-2-carboxamide moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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